7-Bromo-1,1,1-trifluoroheptan-2-one
Overview
Description
7-Bromo-1,1,1-trifluoroheptan-2-one is a chemical compound with the molecular formula C7H10BrF3O and a molecular weight of 247.05 g/mol . It is a quaternary ammonium salt that has been used as an ion exchange agent to treat phosphoric acid and hydroxide ion . This compound is also utilized in the preparation of amines for the production of polyurethane films .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromo-1,1,1-trifluoroheptan-2-one can be synthesized from 6-Bromohexanoyl chloride and trifluoroacetic anhydride . The reaction involves the following steps:
Starting Materials: 6-Bromohexanoyl chloride and trifluoroacetic anhydride.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using the same starting materials and reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality product for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,1,1-trifluoroheptan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine derivatives, while oxidation reactions can yield corresponding ketones or carboxylic acids.
Scientific Research Applications
7-Bromo-1,1,1-trifluoroheptan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polyurethane films and other industrial materials.
Mechanism of Action
The mechanism of action of 7-Bromo-1,1,1-trifluoroheptan-2-one involves its interaction with specific molecular targets and pathways. As an ion exchange agent, it can interact with phosphoric acid and hydroxide ions, facilitating their exchange and removal . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Heptanone, 7-bromo-1,1,1-trifluoro-: This compound shares a similar structure and chemical properties with 7-Bromo-1,1,1-trifluoroheptan-2-one.
6-Bromohexanoyl chloride: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
7-bromo-1,1,1-trifluoroheptan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3O/c8-5-3-1-2-4-6(12)7(9,10)11/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKVCCDZVUYAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)C(F)(F)F)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60801439 | |
Record name | 7-Bromo-1,1,1-trifluoroheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60801439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647831-24-1 | |
Record name | 7-Bromo-1,1,1-trifluoroheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60801439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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